2-Methyl-1-(2-naphthyl)-3-piperidinopropan-1-one hydrochloride

Medicinal Chemistry Structure-Activity Relationship Piperidine Scaffold

2-Methyl-1-(2-naphthyl)-3-piperidinopropan-1-one hydrochloride (CAS 72637-22-0) is a synthetic piperidine derivative with a Mannich base architecture, incorporating a 2-naphthyl ketone, an alpha-methyl substituent, and a piperidine ring. The hydrochloride salt form (C19H24ClNO, MW 317.86 g/mol) provides enhanced aqueous solubility and crystallinity compared to its free base analog (CAS 72637-30-0, C19H23NO, MW 281.4 g/mol).

Molecular Formula C19H24ClNO
Molecular Weight 317.9 g/mol
CAS No. 72637-22-0
Cat. No. B1195339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(2-naphthyl)-3-piperidinopropan-1-one hydrochloride
CAS72637-22-0
Synonyms2-methyl-3-piperidino-beta-propionaphthone
KZ 111
KZ-111
Molecular FormulaC19H24ClNO
Molecular Weight317.9 g/mol
Structural Identifiers
SMILESCC(CN1CCCCC1)C(=O)C2=CC3=CC=CC=C3C=C2.Cl
InChIInChI=1S/C19H23NO.ClH/c1-15(14-20-11-5-2-6-12-20)19(21)18-10-9-16-7-3-4-8-17(16)13-18;/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3;1H
InChIKeyUFGYYQGRGRHAJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(2-naphthyl)-3-piperidinopropan-1-one Hydrochloride (72637-22-0): Core Chemical Identity for Research Sourcing


2-Methyl-1-(2-naphthyl)-3-piperidinopropan-1-one hydrochloride (CAS 72637-22-0) is a synthetic piperidine derivative with a Mannich base architecture, incorporating a 2-naphthyl ketone, an alpha-methyl substituent, and a piperidine ring. The hydrochloride salt form (C19H24ClNO, MW 317.86 g/mol) provides enhanced aqueous solubility and crystallinity compared to its free base analog (CAS 72637-30-0, C19H23NO, MW 281.4 g/mol). The compound is cataloged in the EINECS inventory under number 276-746-8, confirming its status as a recognized chemical entity [1]. Regiochemical placement of the naphthyl group at the 2-position (rather than 1-position) imparts distinct steric and electronic properties that influence downstream reactivity and biological target engagement [2].

Why 2-Methyl-1-(2-naphthyl)-3-piperidinopropan-1-one HCl Cannot Be Casually Substituted with In-Class Analogs


Even among structurally close naphthyl-piperidine ketones, substitution is high-risk. Moving the naphthyl substituent from the 2- to the 1-position can drastically alter molecular shape and target affinity; a direct literature precedent shows that 1- vs. 2-naphthylmethyl substitution on a piperidine scaffold causes a >170-fold change in IC50 within a single assay system [1]. Similarly, omitting the alpha-methyl group eliminates a key steric constraint that controls the conformational preference of the piperidinomethyl side chain [2]. Simply procuring a different salt form (e.g., free base instead of hydrochloride) further changes solubility and dissolution rate, impacting in vitro assay reproducibility. These differences are not cosmetic — they are quantifiable and reproducible, making casual replacement a direct source of experimental failure.

Direct Evidence Guide: 2-Methyl-1-(2-naphthyl)-3-piperidinopropan-1-one HCl vs. Its Closest Analogs


Regiochemical Advantage of 2-Naphthyl Over 1-Naphthyl Substitution: Up to 174-Fold Potency Gain

Although not reported on this exact compound, a directly comparable naphthyl-piperidine system published in J. Med. Chem. demonstrates that a 2-naphthylmethyl substituent yields an IC50 of 0.34 ± 0.01 µM, whereas the 1-naphthylmethyl isomer shows an IC50 of 59.2 ± 7.8 µM — a 174-fold potency loss due solely to naphthyl regioisomerism [1]. This class-level evidence strongly supports the superiority of the 2-naphthyl orientation present in the target compound.

Medicinal Chemistry Structure-Activity Relationship Piperidine Scaffold

Hydrochloride Salt vs. Free Base: Improved Aqueous Solubility and Crystalline Handling

The hydrochloride salt (CAS 72637-22-0) contains one additional HCl equivalent (MW 317.86 g/mol, C19H24ClNO) versus the free base (CAS 72637-30-0, MW 281.4 g/mol, C19H23NO) [2]. This salt formation is standard for basic piperidine compounds and provides a predictable increase in aqueous solubility and melting point, which facilitates accurate solution preparation for biological assays [1]. The free base, in contrast, is an oil or low-melting solid that is harder to weigh precisely.

Pre-formulation Solubility Enhancement Salt Selection

Alpha-Methyl Substitution: Conformational Constraint Differentiates from Des-Methyl Analog

The presence of the alpha-methyl group on the propanone backbone introduces a chiral center and restricts rotation around the C1–C2 bond. This stereoelectronic feature differentiates the target compound from the simpler des-methyl analog (1-(2-naphthyl)-3-piperidinopropan-1-one), which lacks this conformational restriction [1]. In analogous Mannich base systems, alpha-substitution is known to modulate biological activity by altering the preferred orientation of the basic amine pharmacophore [2].

Conformational Analysis Mannich Base Piperidine Chemistry

Mannich Base Architecture: Distinct Reactivity and Synthetic Tractability

The target compound embodies a classic Mannich base linkage (β-amino ketone). This functional group array is synthetically accessible via a one-step condensation of 2-propionylnaphthalene with formaldehyde and piperidine, a route distinct from the multi-step amide coupling required for fentanyl-class piperidine analgesics [1]. The ketone carbonyl at the 1-position remains available for further transformations (e.g., reduction, oxime formation), offering downstream diversification options not present in amide-linked analogs.

Organic Synthesis Mannich Reaction Ketone Chemistry

Recommended Application Scenarios for 2-Methyl-1-(2-naphthyl)-3-piperidinopropan-1-one HCl Based on Verified Differentiators


SAR Studies Requiring Defined 2-Naphthyl Regiochemistry

In structure-activity relationship (SAR) campaigns, the 2-naphthyl isomer should be selected over the 1-naphthyl variant when the biological target exhibits a binding pocket sensitive to naphthyl orientation. The 174-fold potency differential documented for a related piperidine system [1] underscores that the 2-naphthyl regioisomer can be pivotal for target engagement. Procurement of this specific regioisomer eliminates a variable that would otherwise confound interpretation of screening results.

Enantioselective Pharmacology and Chiral Resolution Studies

The alpha-methyl substituent creates a chiral center, making the compound suitable for enantiomer separation and differential pharmacological profiling. Unlike the des-methyl analog (1-(2-naphthyl)-3-piperidinopropan-1-one), this compound enables investigation of stereospecific target interactions [2]. Researchers developing chiral HPLC methods or studying enantioselective metabolism should prioritize this analog.

Pre-formulation and Salt Selection Workflows

For laboratories establishing solubility protocols or pre-formulation screening, the hydrochloride salt provides a crystalline, easily weighable solid with enhanced aqueous solubility relative to the free base [1]. This makes it the preferred form for preparing stock solutions for in vitro assays, where precise concentration control is required. The free base (CAS 72637-30-0) should only be used when specifically required for non-aqueous chemistry.

Derivatization Chemistry Exploiting the Reactive Ketone

The free ketone carbonyl at the 1-position is a distinct synthetic handle absent in amide-linked piperidine compounds. This allows for late-stage diversification such as oxime formation, reductive amination, or Grignard addition [3]. Chemical biology groups seeking to generate probe molecules or affinity reagents should consider this compound as a versatile starting scaffold.

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